molecular formula C17H26N2O B4901858 N-cyclooctyl-N'-(3,4-dimethylphenyl)urea

N-cyclooctyl-N'-(3,4-dimethylphenyl)urea

Cat. No.: B4901858
M. Wt: 274.4 g/mol
InChI Key: SSMDGPGYHXIUGB-UHFFFAOYSA-N
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Description

N-Cyclooctyl-N'-(3,4-dimethylphenyl)urea is a substituted urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 3,4-dimethylphenyl group to the other. This compound has been identified in pesticide formulations, such as Alipur, where it is combined with other herbicides like isopropyl N-(3-chlorophenyl) carbamate or DNBP (dinitrobutylphenol) for enhanced weed control .

Properties

IUPAC Name

1-cyclooctyl-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-13-10-11-16(12-14(13)2)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDGPGYHXIUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(3,4-dimethylphenyl)urea typically involves the reaction of cyclooctylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

Cyclooctylamine+3,4-dimethylphenyl isocyanateN-cyclooctyl-N’-(3,4-dimethylphenyl)urea\text{Cyclooctylamine} + \text{3,4-dimethylphenyl isocyanate} \rightarrow \text{N-cyclooctyl-N'-(3,4-dimethylphenyl)urea} Cyclooctylamine+3,4-dimethylphenyl isocyanate→N-cyclooctyl-N’-(3,4-dimethylphenyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(3,4-dimethylphenyl)urea can be scaled up by using larger reactors and optimizing the reaction conditions for higher yields. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the urea moiety or the attached groups.

    Substitution: The compound can participate in substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclooctyl-N’-(3,4-dimethylphenyl)urea oxides, while reduction may produce N-cyclooctyl-N’-(3,4-dimethylphenyl)amine derivatives.

Scientific Research Applications

N-cyclooctyl-N’-(3,4-dimethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact mechanism depends on the context of its use, such as inhibiting a particular enzyme or modulating a receptor’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituted ureas are a well-studied class of agrochemicals and pharmaceuticals. Below is a comparative analysis of N-cyclooctyl-N'-(3,4-dimethylphenyl)urea with key analogs:

Structural and Functional Group Analysis
Compound Name Substituents (N- and N'-Groups) Molecular Weight (g/mol) Key Applications
This compound Cyclooctyl, 3,4-dimethylphenyl ~290.4* Herbicide (Alipur formulations)
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) 1,1-Dimethyl, 3,4-dichlorophenyl 233.09 Broad-spectrum herbicide
Fenuron (N,N-Dimethyl-N'-phenylurea) 1,1-Dimethyl, phenyl 164.20 Herbicide (non-selective)
N,N'-(Di-3,4-dichlorophenyl)urea 3,4-Dichlorophenyl (both N-groups) 350.03 Experimental herbicide
Thalidomide analog (Compound 5a) 3,4-Dimethylphenyl (pharmacophore) Not specified Anticonvulsant (GABAA modulation)

*Calculated based on molecular formula C₁₇H₂₄N₂O.

Key Observations :

  • Substituent Effects: The cyclooctyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller alkyl groups (e.g., methyl in diuron or fenuron). This may enhance soil persistence or alter membrane permeability in target organisms . The 3,4-dimethylphenyl group contrasts with electron-withdrawing chloro-substituents in diuron.
  • Biological Activity: Diuron’s 3,4-dichlorophenyl group enhances herbicidal potency by disrupting photosystem II (PSII) via competitive binding to the D1 protein . The dimethylphenyl analog may exhibit weaker PSII inhibition but could target alternative pathways, as suggested by its inclusion in multi-component herbicides .
Physicochemical Properties
  • Solubility :
    • This compound is likely lipophilic due to its cycloaliphatic and aromatic methyl groups, favoring formulation in granular herbicides (e.g., Alipur 0 lOG) for slow soil release .
    • Diuron and fenuron, with polar chloro or simple phenyl groups, exhibit moderate water solubility (~35–40 mg/L), facilitating foliar absorption .
  • Stability :
    • Methyl substituents may reduce susceptibility to hydrolytic degradation compared to chlorinated analogs. For example, diuron’s half-life in soil is ~90–180 days, while the target compound’s persistence remains unquantified .
Environmental and Regulatory Considerations
  • Diuron faces restrictions due to groundwater contamination risks , whereas this compound’s environmental impact is less documented. Its formulation with DNBP (), a known irritant, raises concerns about synergistic toxicity.

Q & A

Q. What are the optimal synthetic routes for N-cyclooctyl-N'-(3,4-dimethylphenyl)urea, and how can reaction parameters be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling an isocyanate (e.g., cyclooctyl isocyanate) with an aromatic amine (3,4-dimethylaniline) under anhydrous conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
  • Catalyst use : Triethylamine or DMAP accelerates urea bond formation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
    For purification, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yield optimization requires stoichiometric balancing and inert atmosphere (N₂/Ar) to prevent moisture interference .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and urea bond integrity. Aromatic protons (6.5–7.5 ppm) and urea NH signals (8.5–9.5 ppm) are diagnostic .
  • X-ray crystallography : SHELXL (via SHELX suite) resolves molecular geometry and hydrogen-bonding networks. ORTEP-3 generates thermal ellipsoid diagrams for visualizing disorder .
  • IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer: This compound is explored as:

  • Kinase inhibitors : Urea derivatives often target ATP-binding pockets. Assays include enzymatic inhibition (IC₅₀ determination) and cellular viability studies (MTT assay) .
  • Antimicrobial agents : Structure-activity relationship (SAR) studies compare substituent effects on bacterial growth (MIC assays) .
  • Drug delivery systems : Lipophilicity (logP) and solubility studies guide formulation for improved bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinases). Use crystal structures (PDB) for receptor preparation .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) or steric parameters (Taft) with activity data. Validate with leave-one-out cross-validation .
  • MD simulations : GROMACS or AMBER assesses binding stability (RMSD/RMSF analysis) over 100+ ns trajectories .

Q. How can researchers address discrepancies in reported thermodynamic stability data for urea derivatives like this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under controlled heating rates (e.g., 10°C/min in N₂) .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during thermal degradation. Compare with analogous compounds (e.g., N,N'-(Di-3,4-dichlorophenyl)urea ΔrH° = 102.1 kJ/mol) .
  • Isothermal Calorimetry (ITC) : Study enthalpy changes during urea bond hydrolysis (e.g., in acidic/basic media) .

Q. What strategies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) using immobilized targets on sensor chips .
  • Fluorescence Polarization : Monitor competitive displacement of fluorescent probes (e.g., FITC-labeled inhibitors) .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds to urea carbonyl) .

Q. How can substituent effects (e.g., cyclooctyl vs. phenyl groups) on reactivity and stability be systematically evaluated?

Methodological Answer:

  • Comparative synthesis : Synthesize analogs (e.g., N-phenyl-N'-(3,4-dimethylphenyl)urea) and compare stability via accelerated degradation studies (40°C/75% RH) .
  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., hydrolysis in NaOH/EtOH) .
  • DFT calculations : Calculate bond dissociation energies (BDEs) for urea bonds using Gaussian09 at B3LYP/6-31G* level .

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